molecular formula C17H17ClN2O2S B6718932 N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide

N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide

Cat. No.: B6718932
M. Wt: 348.8 g/mol
InChI Key: QMUCROYIIMFPKR-LSDHHAIUSA-N
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Description

N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-3-1-11(2-4-13)14-9-15(14)20-16(21)5-7-19-17(22)12-6-8-23-10-12/h1-4,6,8,10,14-15H,5,7,9H2,(H,19,22)(H,20,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCROYIIMFPKR-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)CCNC(=O)C2=CSC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)CCNC(=O)C2=CSC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the cyclopropylamine derivative, which is then reacted with a chlorophenyl compound under controlled conditions to form the intermediate. This intermediate is further reacted with thiophene-3-carboxylic acid or its derivatives to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide
  • N-[3-[[(1R,2S)-2-(4-bromophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide

Uniqueness

N-[3-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]thiophene-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its fluorinated or brominated analogs, which may exhibit different reactivity and biological activity.

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